molecular formula C11H13BrO2 B8480543 4-(3-Bromophenyl)-3-methylbutanoic acid

4-(3-Bromophenyl)-3-methylbutanoic acid

Cat. No.: B8480543
M. Wt: 257.12 g/mol
InChI Key: YTAJJKZAHAYBQT-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-3-methylbutanoic acid (CAS: 1707367-76-7) is a brominated aromatic carboxylic acid with the molecular formula C₁₁H₁₁BrO₂. Its structure consists of a butanoic acid backbone substituted with a methyl group at the third carbon and a 3-bromophenyl group at the fourth carbon (Figure 1). The meta-position of the bromine on the phenyl ring and the branched methyl group influence its physicochemical properties, such as solubility, acidity, and reactivity. This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, including enzyme inhibitors and receptor modulators .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-(3-bromophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H13BrO2/c1-8(6-11(13)14)5-9-3-2-4-10(12)7-9/h2-4,7-8H,5-6H2,1H3,(H,13,14)

InChI Key

YTAJJKZAHAYBQT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

The following table summarizes key structural analogs of 4-(3-Bromophenyl)-3-methylbutanoic acid, highlighting differences in substituent positions and functional groups:

Compound Name Molecular Formula CAS Number Substituent Positions Key Features
This compound C₁₁H₁₁BrO₂ 1707367-76-7 Bromophenyl (C4), methyl (C3) Meta-bromine; branched alkyl chain
4-(4-Bromophenyl)-3-methylbutanoic acid C₁₁H₁₁BrO₂ Not available Bromophenyl (C4), methyl (C3) Para-bromine; electronic effects differ
2-(3-Bromophenyl)-3-methylbutanoic acid C₁₁H₁₁BrO₂ Discontinued Bromophenyl (C2), methyl (C3) Altered steric hindrance
3-(3-Bromophenyl)-3-methylbutanoic acid C₁₁H₁₁BrO₂ 1707367-76-7 Bromophenyl (C3), methyl (C3) Both groups on C3; increased branching
4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid C₁₂H₁₁BrO₅ 1283572-13-3 Oxo group (C4), methoxy (C4 phenyl) Enhanced reactivity due to ketone
2-Butenoic acid, 4-(3-bromophenyl)-4-oxo C₁₀H₇BrO₃ 74939-78-9 α,β-unsaturated ketone Conjugated system; lower molecular weight
Key Observations:

Positional isomers (e.g., 2-(3-Bromophenyl)-3-methylbutanoic acid) exhibit distinct steric profiles, which may affect binding affinity in enzyme inhibition studies .

Functional Group Modifications: The introduction of an oxo group (e.g., 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid) increases electrophilicity, making it more reactive in nucleophilic addition reactions . α,β-unsaturated ketones (e.g., 2-Butenoic acid derivatives) exhibit conjugation, enhancing UV absorption and suitability for spectroscopic analysis .

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